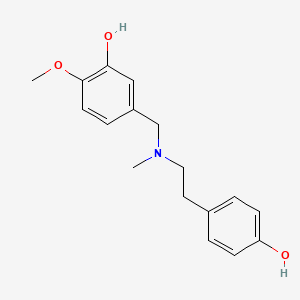

4'-O,N-dimethylnorbelladine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

5-[[2-(4-hydroxyphenyl)ethyl-methylamino]methyl]-2-methoxyphenol |

InChI |

InChI=1S/C17H21NO3/c1-18(10-9-13-3-6-15(19)7-4-13)12-14-5-8-17(21-2)16(20)11-14/h3-8,11,19-20H,9-10,12H2,1-2H3 |

InChI Key |

FHNYYRUKKWUYDN-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)O)CC2=CC(=C(C=C2)OC)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Norbelladine Derivatives

Strategies for Natural Product Isolation of Norbelladine (B1215549) Derivatives

Norbelladine derivatives are a class of Amaryllidaceae alkaloids, a group of isoquinoline (B145761) alkaloids known for their structural diversity. The isolation process is a multi-step procedure that begins with plant material and ends with a purified compound.

The general strategy involves:

Extraction : Fresh or dried plant material, often the bulbs, is macerated and extracted with a polar solvent like methanol (B129727) or ethanol. This initial step aims to draw out a wide range of secondary metabolites, including the target alkaloids.

Acid-Base Partitioning : The crude extract is then subjected to an acid-base extraction. The extract is acidified, which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic phase. This allows for their separation from neutral and acidic compounds, which remain in an organic solvent. Subsequently, the aqueous layer is made basic, deprotonating the alkaloids and allowing their extraction back into an organic solvent.

Chromatographic Purification : The resulting alkaloid-rich fraction is a complex mixture that requires further separation. Standard chromatographic methods are employed for this purpose rsc.orgrsc.org. Techniques such as column chromatography (CC) over silica (B1680970) gel or alumina, and preparative thin-layer chromatography (TLC) are commonly used to separate the individual alkaloids based on their polarity acgpubs.org. Extensive chromatographic purification is often necessary to isolate minor alkaloids from the more abundant ones rsc.org.

This systematic approach allows for the isolation of individual norbelladine derivatives in sufficient purity for subsequent structural analysis.

Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization

Once a norbelladine derivative is isolated, its molecular structure must be determined. Modern structural elucidation relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information about the molecule's connectivity, elemental composition, and stereochemistry. The chemical structures of isolated alkaloids are typically elucidated through MS and various 1D and 2D NMR spectroscopic analyses, often confirmed by comparison with existing literature data rsc.orgrsc.orgnih.gov.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides detailed information on the carbon-hydrogen framework. For a compound like 4'-O,N-dimethylnorbelladine, a series of 1D and 2D NMR experiments are performed.

1D NMR (¹H and ¹³C) : The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides similar information for the carbon atoms. For a norbelladine structure, characteristic signals would include those from aromatic protons, methylene (B1212753) (-CH₂-) groups in the ethylamine (B1201723) bridge, and methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) groups.

2D NMR : These experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out spin systems, such as the -CH₂-CH₂- bridge.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom it is directly attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about which protons are close to each other in space, which is essential for determining the molecule's conformation. mdpi.com

The collective data from these experiments allow for the unambiguous assignment of all proton and carbon signals, leading to the final structural determination.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm. This table is illustrative and values may vary based on solvent and experimental conditions.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| 1 | 130.5 | - | - |

| 2 | 115.0 | 6.80 | d |

| 3 | 148.0 | - | - |

| 4 | 147.5 | - | - |

| 5 | 116.0 | 6.75 | d |

| 6 | 121.0 | 6.70 | dd |

| 7 (CH₂) | 35.0 | 2.80 | t |

| 8 (CH₂) | 55.0 | 2.90 | t |

| 1' | 131.0 | - | - |

| 2' | 130.0 | 7.10 | d |

| 3' | 114.5 | 6.85 | d |

| 4' | 158.0 | - | - |

| 5' | 114.5 | 6.85 | d |

| 6' | 130.0 | 7.10 | d |

| 4'-OCH₃ | 55.5 | 3.80 | s |

| N-CH₃ | 42.0 | 2.40 | s |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : This technique, often using electrospray ionization (ESI), provides a very precise mass measurement of the molecular ion. mdpi.com For this compound (C₁₈H₂₃NO₃), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass. For example, the ESI-HRMS might show a molecular ion peak [M+H]⁺ corresponding to the formula C₁₈H₂₄NO₃⁺. nih.gov

Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide valuable clues about the molecule's structure. For a norbelladine derivative, characteristic fragmentation patterns often involve cleavage of the bonds adjacent to the nitrogen atom (benzylic cleavage), leading to the separation of the two substituted aromatic rings. The masses of these fragments help to confirm the substitution pattern on each ring.

Interactive Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺) (Note: The parent ion [M+H]⁺ for C₁₈H₂₃NO₃ has a calculated m/z of 302.1751.)

| Fragment m/z (calculated) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 302.1751 | [M+H]⁺ | Parent Ion |

| 165.0913 | [C₁₀H₁₃O₂]⁺ | Cleavage of the C8-N bond, forming a dihydroxybenzyl fragment. |

| 137.0597 | [C₈H₉O₂]⁺ | Benzylic cleavage at the C7-C8 bond, forming a substituted tropylium (B1234903) ion. |

| 121.0648 | [C₈H₉O]⁺ | Fragment corresponding to the 4-methoxybenzyl moiety. |

By integrating the detailed connectivity map from NMR with the molecular formula and fragmentation data from MS, scientists can confidently and accurately elucidate the structure of novel norbelladine derivatives like this compound.

Biosynthetic Pathways and Enzymatic Mechanisms Involving Norbelladine Derivatives

Overview of Amaryllidaceae Alkaloid Biosynthesis from Phenylalanine and Tyrosine Precursors

The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process that originates from two primary aromatic amino acid precursors: L-phenylalanine and L-tyrosine. nih.gov These foundational molecules undergo a series of enzymatic transformations to create the core structures that define this diverse class of natural products. nih.govmdpi.com The pathway begins with L-phenylalanine entering the phenylpropanoid pathway, a series of reactions widespread in the plant kingdom. mdpi.comcore.ac.uk

The initial key enzyme is phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.comcore.ac.uk This is followed by two hydroxylation steps, catalyzed by cytochrome P450 enzymes cinnamate-4-hydroxylase (C4H) and p-coumarate-3-hydroxylase (C3H), and a subsequent loss of two carbon atoms, ultimately yielding 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). core.ac.ukfrontiersin.org Concurrently, L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to produce tyramine (B21549). oup.com These two intermediates, 3,4-DHBA derived from phenylalanine and tyramine derived from tyrosine, serve as the essential building blocks for the formation of the first key alkaloid scaffold. oup.comnih.gov

Role of Norbelladine (B1215549) as a Key Intermediate in Amaryllidaceae Alkaloid Biosynthesis

Norbelladine is the foundational molecule and the universal precursor to virtually all Amaryllidaceae alkaloids. mdpi.comoup.com It is formed through the condensation of tyramine and 3,4-dihydroxybenzaldehyde. oup.comnih.gov This reaction proceeds via a Schiff base intermediate, which is then reduced to form norbelladine. nih.govoup.com The enzymes catalyzing this crucial step have been identified as norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR). mdpi.comresearchgate.net The formation of norbelladine represents the first committed step in the biosynthesis of this extensive family of alkaloids, establishing it as the central entry point from which all subsequent structural diversity is generated. mdpi.comresearchgate.net

Enzymatic O-Methylation of Norbelladine by Norbelladine 4'-O-Methyltransferase (N4OMT)

Following its formation, norbelladine undergoes a critical modification catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT). nih.govqmul.ac.uk This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) specifically to the 4'-hydroxyl group of the norbelladine molecule. qmul.ac.ukuniprot.org This reaction yields 4'-O-methylnorbelladine, a pivotal intermediate that stands at a major branch point in the biosynthetic network. nih.govnih.gov

The enzyme N4OMT has been characterized from several Amaryllidaceae species, including Narcissus sp. aff. pseudonarcissus. nih.govqmul.ac.uk Studies have shown its high specificity for the 4'-position of norbelladine. uniprot.orgnih.gov The resulting compound, 4'-O-methylnorbelladine, is the last common intermediate before the pathway diverges into the various structural skeletons that characterize the Amaryllidaceae alkaloid family. nih.gov

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | L-phenylalanine | trans-Cinnamic acid |

| Tyrosine decarboxylase | TYDC | Converts L-tyrosine to tyramine | L-tyrosine | Tyramine |

| Norbelladine synthase | NBS | Condenses tyramine and 3,4-DHBA to form norbelladine | Tyramine, 3,4-DHBA | Norbelladine |

| Norbelladine 4'-O-methyltransferase | N4OMT | Methylates the 4'-hydroxyl group of norbelladine | Norbelladine | 4'-O-methylnorbelladine |

| Cytochrome P450 96T1 | CYP96T1 | Catalyzes para-para' oxidative phenol (B47542) coupling of 4'-O-methylnorbelladine | 4'-O-methylnorbelladine | (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine |

Subsequent Biosynthetic Steps and Branch Points Involving 4'-O-Methylnorbelladine

The formation of 4'-O-methylnorbelladine marks the end of the common core pathway and the beginning of the diversification that leads to hundreds of distinct alkaloids. nih.govnih.gov The fate of 4'-O-methylnorbelladine is determined by a key chemical transformation: oxidative phenol coupling. nih.gov

Oxidative phenol coupling is an intramolecular C-C bond formation that cyclizes the 4'-O-methylnorbelladine molecule. nih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP450) enzymes. core.ac.uknih.gov The regiochemistry of this coupling event is crucial, as it dictates which of the major alkaloid skeletons will be formed. chim.it There are three principal modes of coupling:

para-para' coupling: This links the carbon atoms para to the hydroxyl groups on both aromatic rings.

ortho-para' coupling: This joins a carbon atom ortho to the hydroxyl group on one ring with a carbon para to the hydroxyl group on the other.

para-ortho' coupling: This connects a carbon atom para to the hydroxyl group on one ring with a carbon ortho to the hydroxyl group on the other.

A specific cytochrome P450 enzyme, CYP96T1, has been identified as the catalyst for the para-para' C-C phenolic coupling reaction. frontiersin.orgresearchgate.net Other enzymes within the CYP96T family are responsible for catalyzing the alternative ortho-para' and para-ortho' couplings, highlighting the role of this enzyme family as a key driver of chemical diversification in Amaryllidaceae alkaloid biosynthesis. frontiersin.orgnih.gov

Each specific oxidative coupling mode of 4'-O-methylnorbelladine gives rise to a distinct structural backbone, which is then further modified to produce the final alkaloids. nih.govnih.gov

Lycorine-Type: The ortho-para' oxidative coupling of 4'-O-methylnorbelladine leads to the formation of the lycorine-type skeleton. chim.itekb.eg Lycorine (B1675740) is one of the most common and widely distributed alkaloids within the Amaryllidaceae family. nih.govekb.eg

Haemanthamine- and Crinine-Types: The para-para' coupling, catalyzed by CYP96T1, produces the precursor for both the haemanthamine- and crinine-type alkaloid skeletons. nih.govresearchgate.netnih.gov These two types are enantiomeric series, differing in the stereochemistry of their core structure. mdpi.com

Galanthamine-Type: The para-ortho' coupling of 4'-O-methylnorbelladine is the key step in the biosynthesis of the galanthamine-type skeleton. nih.govchim.it This pathway leads to the formation of galanthamine (B1674398), an important pharmaceutical used in the treatment of Alzheimer's disease. rsc.orgfrontiersin.org

| Oxidative Coupling Type | Resulting Alkaloid Skeleton | Example Alkaloid(s) |

| ortho-para' | Lycorine-type | Lycorine |

| para-para' | Crinine- and Haemanthamine-types | Crinine, Haemanthamine |

| para-ortho' | Galanthamine-type | Galanthamine, Narwedine |

Position of 4'-O,N-dimethylnorbelladine in the Amaryllidaceae Alkaloid Biosynthetic Network

The compound this compound, also known as 4'-O-methyl-N-methylnorbelladine, is a derivative of the central intermediate, 4'-O-methylnorbelladine. researchgate.net Its position in the biosynthetic network is that of an alternative substrate for the crucial oxidative coupling step. While O-methylation at the 4'-position is a prerequisite for the cyclization that creates the diverse alkaloid skeletons, subsequent N-methylation can also occur.

The enzyme N4OMT can use N-methylnorbelladine as a substrate, suggesting that N-methylation can potentially precede 4'-O-methylation. uniprot.org More commonly, 4'-O-methylnorbelladine is N-methylated to form this compound. This doubly methylated compound can then enter the subsequent branching pathways. For instance, it can serve as a substrate for the cytochrome P450 enzymes that catalyze oxidative phenol coupling. researchgate.net When this compound undergoes para-ortho' coupling, it leads to the formation of narwedine, a direct precursor to galanthamine. researchgate.net Therefore, this compound is not a dead-end metabolite but rather an intermediate on the path to N-methylated versions of the final alkaloid structures, such as galanthamine. chim.it The isolation of a related compound, this compound N-oxide, from Narcissus species further confirms that this branch of the pathway is active in planta. nih.gov

N-Methylation Pathways in the Formation of Norbelladine Derivatives

Methylation reactions are fundamental to the diversification of Amaryllidaceae alkaloids, with both oxygen (O-) and nitrogen (N-) methylation playing key roles core.ac.uk. The most extensively studied methylation event is the O-methylation of norbelladine at the 4'-position to form 4'-O-methylnorbelladine, a pivotal intermediate in the biosynthesis of numerous major alkaloids like galanthamine and lycorine nih.gov. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent enzymes known as norbelladine 4'-O-methyltransferases (N4OMTs) nih.govnih.gov.

While O-methylation is a well-defined prerequisite for the critical oxidative coupling steps, N-methylation also occurs within the biosynthetic network, leading to further structural variety frontiersin.orgoup.com. N-methyltransferases (NMTs) are responsible for these modifications, although the specific enzymes in the AA pathway are not as thoroughly characterized as their OMT counterparts core.ac.uknih.gov.

The formation of this compound involves two methylation events: one at the 4'-hydroxyl group and another at the secondary amine. The sequence of these events can vary. Enzymatic studies have demonstrated that N4OMT from Narcissus sp. aff. pseudonarcissus can utilize both norbelladine and N-methylnorbelladine as substrates nih.gov. This indicates that N-methylation can precede 4'-O-methylation, suggesting a biosynthetic route where norbelladine is first converted to N-methylnorbelladine, which is then O-methylated to yield this compound. Conversely, the pathway could proceed through the primary intermediate, 4'-O-methylnorbelladine, which would then be acted upon by an N-methyltransferase.

| Precursor | Enzyme Type | Product | Significance |

|---|---|---|---|

| Norbelladine | Norbelladine 4'-O-methyltransferase (N4OMT) | 4'-O-methylnorbelladine | Pivotal branchpoint intermediate for major AA classes nih.gov |

| Norbelladine | N-methyltransferase (NMT) | N-methylnorbelladine | Intermediate for di-methylated derivatives nih.gov |

| N-methylnorbelladine | Norbelladine 4'-O-methyltransferase (N4OMT) | This compound | Example of OMT activity on an N-methylated substrate nih.gov |

| 4'-O-methylnorbelladine | N-methyltransferase (NMT) | This compound | Alternative route to di-methylated product |

Characterization of this compound as a Terminal or Branched Product

In the complex web of Amaryllidaceae alkaloid biosynthesis, 4'-O-methylnorbelladine serves as the central and crucial branchpoint intermediate researchgate.netcore.ac.uk. The O-methylation at the 4'-position is a required activation step for the subsequent intramolecular oxidative C-C phenol coupling reactions nih.govoup.com. These coupling reactions, catalyzed by cytochrome P450 enzymes, generate the foundational carbon skeletons of the three major structural types of AAs: the galanthamine-, lycorine-, and haemanthamine-types researchgate.netnih.gov.

The biosynthesis of these principal alkaloids proceeds specifically from 4'-O-methylnorbelladine. The addition of a second methyl group to form a di-methylated derivative, such as this compound, diverts the precursor from this main pathway. There is no evidence to suggest that this compound serves as a substrate for the key oxidative coupling enzymes that lead to the major alkaloid skeletons.

Therefore, this compound is characterized as a terminal or branched-pathway product rather than a downstream intermediate. Its formation represents a metabolic endpoint for that particular molecular branch. This is consistent with observations of other di-methylated norbelladine derivatives, such as 3',4'-O-dimethylnorbelladine, which can be formed as a minor product from 4'-O-methylnorbelladine by certain O-methyltransferases nih.govresearchgate.net. The creation of these di-methylated compounds effectively removes them from the pool of precursors available for cyclization into more complex alkaloids, defining them as terminal products of specific biosynthetic branches.

| Compound | Biosynthetic Role | Subsequent Fate |

|---|---|---|

| Norbelladine | Primary Precursor | Undergoes methylation to form active intermediates nih.gov |

| 4'-O-methylnorbelladine | Central Branchpoint Intermediate | Undergoes oxidative coupling to form major alkaloid skeletons nih.gov |

| This compound | Terminal or Branched Product | Does not proceed to major alkaloid skeletons via oxidative coupling |

| 3',4'-O-dimethylnorbelladine | Terminal or Branched Product | Formation reduces substrate availability for main pathways nih.gov |

Chemical Synthesis Strategies for 4 O,n Dimethylnorbelladine

Multi-Step Organic Synthesis Methodologies for O,N-Methylated Norbelladine (B1215549) Derivatives

A common and effective methodology for synthesizing 4'-O,N-dimethylnorbelladine involves a three-step reaction sequence. nih.govnih.govresearchgate.net This process begins with the formation of an imine, followed by a reduction to a secondary amine, and concludes with the methylation of the nitrogen atom. This sequence is a well-established route for creating the core structure of norbelladine and its derivatives. mdpi.comresearchgate.net

Imine Intermediate Formation from Benzaldehydes and Tyramine (B21549)

The initial step in the synthesis involves the condensation reaction between a substituted benzaldehyde (B42025) and tyramine to form an imine, also known as a Schiff base. nih.govmdpi.com For the synthesis of this compound, the specific starting material is 4-hydroxy-3-methoxybenzaldehyde (vanillin), which reacts with tyramine. This reaction forms the C=N double bond that links the two aromatic rings via an ethylamine (B1201723) bridge, establishing the fundamental skeleton of the norbelladine molecule. nih.govmdpi.com This condensation is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. The synthesis of various norbelladine analogs can be achieved by using different substituted benzaldehydes in this step. mdpi.com

N-Methylation of Secondary Amines

The final step in the synthesis of this compound is the N-methylation of the secondary amine group of 4'-O-methylnorbelladine. nih.govnih.gov This reaction introduces a methyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This methylation is typically achieved using reagents such as formaldehyde (B43269) in the presence of a reducing agent, a process known as reductive amination. The completion of this step yields the final target compound, this compound, which can then be purified and characterized using spectroscopic methods like 1H and 13C NMR. nih.govnih.gov

Regioselective and Stereoselective Considerations in Synthesis

In the synthesis of norbelladine derivatives, regioselectivity is a key consideration, particularly during methylation steps when multiple reactive sites are present. For instance, in the biosynthesis and chemical synthesis of O-methylated norbelladines, controlling which hydroxyl group on the catechol ring is methylated is critical. semanticscholar.org Enzymes like norbelladine 4'-O-methyltransferase (N4OMT) exhibit strict regioselectivity, preferentially methylating the 4'-hydroxyl group. In chemical synthesis, this control can be achieved by using starting materials where the desired methylation pattern is already established, such as using vanillin (B372448) to ensure the methoxy (B1213986) group is at the 3-position and the hydroxyl group is at the 4-position, which will become the 4'-position in the final product. As this compound is an achiral molecule, stereoselective considerations are not a factor in its synthesis.

Molecular Mechanisms of Biological Activities in Vitro and Preclinical Models

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, such as butyrylcholinesterase (BuChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.

Butyrylcholinesterase (BuChE) Inhibitory Activity of 4'-O,N-dimethylnorbelladine

In vitro studies have shown that this compound exhibits inhibitory activity against butyrylcholinesterase. The potency of this inhibition is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

Comparison of Inhibition Potency with Other Norbelladine (B1215549) Derivatives

The inhibitory potential of norbelladine derivatives against BuChE is influenced by their chemical structure. Research has compared the BuChE inhibitory activity of this compound with other related compounds.

For instance, one study synthesized a series of O-methylated norbelladine-type alkaloids and evaluated their anti-cholinesterase properties. The findings indicated that norbelladine and its O-methylated forms displayed butyrylcholinesterase-inhibition properties, with IC50 values ranging from 26.1 to 91.6 μM mdpi.com. Another study that generated a series of compounds structurally inspired by belladine-type Amaryllidaceae alkaloids found that many of these novel compounds displayed a highly selective inhibition pattern for human BuChE, with some exhibiting IC50 values below 1 µM nih.govnih.govresearchgate.net.

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Norbelladine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Norbelladine | 26.1 - 91.6 mdpi.com |

| Novel Norbelladine Derivatives | < 1.0 nih.govnih.govresearchgate.net |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Antiviral Efficacy and Mechanistic Investigations

Beyond its effects on cholinesterase, this compound and related compounds have been investigated for their potential antiviral activities against a range of human pathogens.

Inhibition of Dengue Virus (DENV) Replication in Cell Culture Models

Studies have explored the effect of this compound on the replication of Dengue virus (DENV) in laboratory settings. One study evaluated the antiviral effects of a series of O-methylated norbelladine-type alkaloids on DENV-infected cells. Among the tested compounds, 3′,4′-O-dimethylnorbelladine was identified as one of the most selective, with a selectivity index (SI) of 4.8 and an EC50 value (the concentration of a drug that gives half-maximal response) ranging from 24.1 to 44.9 μM mdpi.com. The selectivity index is a ratio that measures the window between cytotoxicity and antiviral activity.

Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

The potential of Amaryllidaceae alkaloids, the family to which norbelladine derivatives belong, as anti-HIV agents has been a subject of research. The primary mechanism of action for many anti-HIV drugs is the inhibition of the viral enzyme reverse transcriptase, which is crucial for the virus's replication cycle nih.gov.

Research into various plant-derived alkaloids has shown that they can interfere with this process. For instance, some alkaloids have been found to inhibit HIV-1 replication by directly impacting reverse transcriptase activity mdpi.com. While specific mechanistic studies on this compound's action against HIV-1 are not extensively detailed in the available literature, the broader family of Amaryllidaceae alkaloids has been noted for its antiviral potential, with some members inhibiting viral replication by interfering with viral RNA and protein synthesis nih.govmdpi.com. However, one study noted that for a series of norbelladine derivatives, the impairment of HIV-1 infection occurred only at concentrations that were also toxic to the host cells mdpi.com.

Effects on Human Coronavirus (HCoV-OC43)

Preliminary in vitro research has suggested that N-methylated derivatives of norbelladine exhibit modest antiviral activity against Human Coronavirus OC43 (HCoV-OC43) researchgate.net. HCoV-OC43 is a common coronavirus that typically causes mild respiratory infections. In one study, the antiviral properties of these derivatives were tested at concentrations ranging from 4 to 500 µM in HCT-8 cell lines, with lycorine (B1675740) used as a positive antiviral control researchgate.net. Further research is needed to fully elucidate the mechanism and potential of these compounds against coronaviruses.

Exploration of Antiviral Mechanisms Beyond Direct Cytotoxicity

Studies have shown that this compound possesses antiviral properties that are not solely dependent on direct cytotoxicity to host cells. This is evidenced by its activity against several RNA viruses, including a human betacoronavirus (OC43) and the Dengue virus (DENV). The compound was identified as the most potent among several norbelladine derivatives against betacoronavirus replication, exhibiting a 50% effective concentration (EC₅₀) of 42.37 µM. nih.gov Its selectivity index (SI), which is a ratio of its cytotoxicity to its antiviral activity, was greater than 11.81, indicating that its antiviral effect occurs at concentrations far below those that cause significant harm to the host cells.

Similarly, this compound was among the most potent molecules tested against DENV replication, with EC₅₀ values in the range of 67.74 to 95.76 µM. nih.gov The selectivity index for its anti-DENV activity was reported to be between 3.2 and greater than 6.28. nih.gov A high selectivity index suggests that the compound's mode of action is targeted toward the virus, interfering with its life cycle rather than indiscriminately killing infected cells. While the precise molecular targets have not been fully elucidated, this selectivity points towards mechanisms that could involve the inhibition of viral enzymes or interference with viral entry or replication processes. nih.govnih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The compound has been evaluated for its cytotoxic and antiproliferative effects against a panel of human cancer cell lines, showing varied activity depending on the cell type.

Activity against Hepatocarcinoma Cell Lines (Huh7)

In studies involving the human hepatocarcinoma cell line Huh7, this compound demonstrated modest cytotoxic activity. The 50% cytotoxic concentration (CC₅₀), which represents the concentration required to kill half of the cells in a culture, was determined to be 460.5 µM for this cell line. nih.gov

Activity against Adenocarcinoma Cell Lines (HCT-8)

While research has included the evaluation of this compound against adenocarcinoma cell lines such as HCT-8, specific CC₅₀ values were not available in the reviewed scientific literature. nih.gov

Activity against Acute Myeloid Leukemia Cell Lines (THP-1)

When tested against the human acute myeloid leukemia cell line THP-1, this compound was found to be largely non-cytotoxic. nih.gov In these experiments, the CC₅₀ value was not reached even at the highest tested concentration of 500 µM, indicating low antiproliferative activity against this specific cancer cell line. nih.gov

Investigation of Mechanisms of Cytotoxicity in Cancer Cell Models

The specific molecular mechanisms through which this compound exerts cytotoxicity in cancer cells are not yet fully understood. The available research has primarily focused on quantifying its cytotoxic effects (i.e., determining CC₅₀ values) rather than detailing the underlying pathways. nih.gov General mechanisms of cytotoxicity for related compounds often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, or causing DNA damage. nih.govmdpi.comnih.gov However, whether this compound specifically employs these or other mechanisms in Huh7 or other cancer cells remains a subject for further investigation.

Table 1: Biological Activity of this compound

| Activity Type | Target | Metric | Value (µM) |

|---|---|---|---|

| Antiviral | Betacoronavirus (OC43) | EC₅₀ | 42.37 |

| Antiviral | Dengue Virus (DENV) | EC₅₀ | 67.74 - 95.76 |

| Cytotoxicity | Hepatocarcinoma (Huh7) | CC₅₀ | 460.5 |

Structure Activity Relationship Sar Studies of 4 O,n Dimethylnorbelladine and Its Analogs

Impact of N-Methylation on Biological Activity Profiles

The addition of a methyl group to the nitrogen atom (N-methylation) of the norbelladine (B1215549) scaffold has been shown to modulate its biological activities, including enzyme inhibition, antiviral effects, and cytotoxicity.

Butyrylcholinesterase (BuChE) Inhibition: N-methylation has a notable impact on the inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. Studies show that N-methylation can enhance BuChE inhibitory activity. For instance, N-methylnorbelladine demonstrates a twofold increase in BuChE inhibition compared to its non-methylated parent compound, norbelladine. mdpi.com Similarly, 4'-O,N-dimethylnorbelladine shows a 1.5-fold increase in activity compared to 4'-O-methylnorbelladine. mdpi.comnih.gov This suggests that the presence of a tertiary amine is a beneficial structural feature for designing potent BuChE inhibitors. mdpi.com Conversely, for other analogs like 3'-O,N-dimethylnorbelladine and 3',4'-O,N-trimethylnorbelladine, N-methylation leads to a decrease in BuChE inhibition (an increase in IC50 values). mdpi.com

Table 1: Effect of N-Methylation on Butyrylcholinesterase (BuChE) Inhibition

| Compound | Non-N-methylated IC50 (µM) | N-methylated IC50 (µM) | Fold Change |

|---|---|---|---|

| Norbelladine / N-methylnorbelladine | 8 | 4 | 2.0x increase |

Data sourced from a study on O,N-methylated norbelladine derivatives. mdpi.comnih.gov

Antiviral Activity: The effect of N-methylation on antiviral activity is more varied and does not show a consistent trend. nih.gov Against Dengue virus (DENV), N-methylation of norbelladine to N-methylnorbelladine resulted in a more selective compound, not due to increased potency but because of lower cytotoxicity. nih.govresearchgate.net However, for 4'-O-methylnorbelladine and 3',4'-O-dimethylnorbelladine, N-methylation led to an increase in the EC50 value, indicating reduced anti-DENV activity. nih.gov A similar pattern was observed for activity against HIV-1, where N-methylation increased the selectivity of norbelladine but increased the EC50 for 3'-O-methylated derivatives. nih.govresearchgate.net For activity against a human betacoronavirus (OC43), N-methylation showed no consistent impact. nih.govresearchgate.net

Cytotoxicity: N-methylation appears to influence the cytotoxicity of norbelladine derivatives. The methylation of norbelladine resulted in slightly lower cytotoxicity against Huh7 (hepatocarcinoma) and THP-1 (acute myeloid leukemia) cell lines. nih.govresearchgate.net Many of the O- and O,N-methylated derivatives were found to be largely non-cytotoxic up to the highest concentrations tested, with the exception of this compound, which showed some cytotoxicity against Huh7 cells at high concentrations (CC50 = 460.5 µM). nih.govresearchgate.net

Influence of O-Methylation Patterns on Pharmacological Effects

The position and number of methyl groups on the catechol ring of norbelladine significantly influence its pharmacological properties, particularly its anticholinesterase and antiviral activities.

Butyrylcholinesterase (BuChE) Inhibition: The pattern of O-methylation is a key determinant of BuChE inhibitory potency. Norbelladine itself is the most potent inhibitor among its O-methylated analogs, with an IC50 value of approximately 26.1 to 33.3 µM. nih.govmdpi.com The introduction of methyl groups on the oxygen atoms generally decreases this activity. Adding two methyl groups at the 3' and 4' positions to form 3',4'-O-dimethylnorbelladine results in a roughly threefold decrease in inhibitory activity. nih.govmdpi.com This suggests that the free hydroxyl groups on the catechol moiety are important for binding to the BuChE enzyme.

Table 2: Influence of O-Methylation on Butyrylcholinesterase (BuChE) Inhibition

| Compound | IC50 (µM) |

|---|---|

| Norbelladine | 26.1 - 33.3 |

| 3'-O-methylnorbelladine | >100 |

| 4'-O-methylnorbelladine | >100 |

Data compiled from studies on O-methylated norbelladine derivatives. nih.govmdpi.com

Antiviral Activity: O-methylation also plays a critical role in the antiviral properties of norbelladine derivatives. In studies against the Dengue virus (DENV), several O-methylated compounds, including 3'-O-methylnorbelladine, 4'-O-methylnorbelladine, and 3',4'-O-dimethylnorbelladine, were effective at reducing the number of infected cells, with EC50 values ranging from 24.1 to 44.9 μM. nih.govmdpi.com Interestingly, while norcraugsodine (a related precursor) showed anti-DENV activity, its O-methylation completely abolished this effect, highlighting the specific and sometimes unpredictable nature of SAR in this chemical class. nih.govmdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking Studies)

Computational methods, particularly molecular docking, have been employed to provide a molecular-level understanding of the observed SAR for norbelladine derivatives. nih.gov These studies help to visualize how these compounds interact with their biological targets and explain why certain structural modifications enhance or diminish activity.

Molecular Docking with Butyrylcholinesterase (BuChE): Docking analyses have been performed to elucidate the binding modes of norbelladine derivatives within the active site of BuChE. nih.gov These studies help to rationalize the experimental findings that N-methylation enhances inhibitory activity for certain analogs. For example, the enhanced potency of N-methylnorbelladine and this compound can be attributed to favorable interactions within the enzyme's binding pocket. The tertiary amine formed by N-methylation can establish specific hydrogen bonds or van der Waals interactions with key amino acid residues in the active site, leading to a more stable enzyme-inhibitor complex and thus more potent inhibition. nih.govresearchgate.net

In silico techniques can also predict whether these compounds are likely to cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system disorders like Alzheimer's disease. researchgate.net By understanding these interactions, computational models can guide the rational design of new, more potent, and selective BuChE inhibitors based on the norbelladine scaffold. researchgate.netnih.gov

Analytical Methodologies for Detection and Quantification of 4 O,n Dimethylnorbelladine

Chromatographic Techniques for Analysis

Chromatographic methods are fundamental for separating 4'-O,N-dimethylnorbelladine from complex mixtures, such as plant extracts or synthetic reaction matrices. This separation is a critical prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of Amaryllidaceae alkaloids, including this compound. researchgate.net This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound even at low concentrations in complex biological samples. researchgate.netresearchgate.net

The separation is typically achieved using reverse-phase chromatography with a C18 column. mdpi.com A gradient elution system is commonly employed, using a mobile phase consisting of water and an organic solvent like acetonitrile, often with an additive such as formic acid to improve peak shape and ionization efficiency. mdpi.com Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds, and detection can be performed in either positive or negative ion mode. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in the identification of the compound. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is often used. researchgate.net

Biotransformation studies of related precursors, such as deuterated-4'-O-methylnorbelladine, into other alkaloids have been successfully demonstrated using HPLC coupled to mass spectrometry. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for Alkaloid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) mdpi.com |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile mdpi.com |

| Elution | Gradient Elution mdpi.com |

| Flow Rate | 0.4 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net |

| Detection Mode | Positive/Negative Ion Mode, MS/MS researchgate.netresearchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a frequently applied technique for the analysis of Amaryllidaceae alkaloids in plant extracts. nih.govcncb.ac.cn This method is particularly useful for profiling the various alkaloids present in a sample. researchgate.net Many Amaryllidaceae alkaloids can be analyzed by GC-MS without the need for prior derivatization. nih.gov

In a typical GC-MS analysis, the sample is injected into the instrument where it is vaporized. The separation occurs in a capillary column, such as a TR-5 MS column. nih.gov The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov Helium is commonly used as the carrier gas. nih.gov After separation, the compounds are fragmented and detected by a mass spectrometer, operating in electron impact (EI) mode, which provides a characteristic fragmentation pattern that can be used for identification by comparing it to mass spectral libraries. nih.govresearchgate.net While highly effective for a broad range of related alkaloids, its application may sometimes be supplemented with silylation to analyze less volatile compounds. nih.gov

Spectroscopic Techniques for Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of synthesized O,N-methylated derivatives of norbelladine (B1215549). nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, specific signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) groups of the backbone, and the protons of the methoxy (B1213986) (-OCH₃) and N-methyl (-NCH₃) groups would be observed. The chemical shift (δ) and splitting patterns (coupling constants) are used to confirm the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. rsc.org Specific resonances confirm the presence of the aromatic rings, the aliphatic backbone, and the carbons of the methyl groups, corroborating the structure determined by ¹H NMR. nih.gov

Together, these NMR techniques provide definitive evidence for the successful synthesis and structure of this compound. nih.gov Furthermore, quantitative NMR (qNMR) can be used to assess the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.uk

Quantitative Analysis Methods in Biological and Synthetic Samples

The quantification of this compound in various samples is essential for evaluating its concentration in plant tissues or determining the yield of a chemical synthesis.

HPLC-based methods are commonly used for quantitative analysis due to their precision and accuracy. researchgate.net To perform quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. mdpi.com The peak area of the analyte is plotted against its concentration, and the resulting curve should exhibit good linearity (correlation coefficient r > 0.999). researchgate.net

For complex matrices such as plasma or plant extracts, an LC-MS/MS method using multiple reaction monitoring (MRM) mode offers superior selectivity and sensitivity. mdpi.com This method minimizes interference from other components in the matrix. nih.gov The accuracy and precision of the method are evaluated to ensure its reliability. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the assay.

Biological activity assays also rely on accurate quantification. For instance, in studies evaluating the butyrylcholinesterase (BuChE) inhibitory activity of this compound, its concentration is precisely controlled to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov Similarly, its antiviral potency is assessed by measuring the half-maximal effective concentration (EC₅₀). nih.gov These values are critical indicators of the compound's biological efficacy.

Table 2: Reported Biological Activity Data for this compound

| Assay | Reported Value (IC₅₀ / EC₅₀) | Reference |

|---|---|---|

| Butyrylcholinesterase (BuChE) Inhibition | 10.4 µM | nih.gov |

| Antiviral Activity (Betacoronavirus) | 42.37 µM | nih.gov |

Biotechnological Production and Metabolic Engineering of Norbelladine Derivatives

Plant Cell Culture and In Vitro Systems for Amaryllidaceae Alkaloid Production

Plant in vitro technologies have emerged as a promising platform for the consistent and controlled production of Amaryllidaceae alkaloids. manchester.ac.uknih.gov These systems, which involve growing plant cells, tissues, or organs in a sterile nutrient medium, offer an alternative to the challenges associated with agricultural production, such as environmental variability and the long cultivation times required for bulb-producing plants like those in the Amaryllidaceae family. nih.govresearchgate.net

Research has demonstrated that in vitro cultures of various Amaryllidaceae species, including Narcissus and Leucojum aestivum, can produce a range of alkaloids. manchester.ac.uknih.gov The type and quantity of alkaloids produced are highly dependent on the level of tissue differentiation. Generally, more differentiated tissues, such as bulblets and shoot cultures, tend to accumulate higher concentrations of alkaloids compared to undifferentiated callus cultures. nih.govresearchgate.net For instance, studies on Narcissus pseudonarcissus cv. Carlton showed that the highest amounts of galanthamine (B1674398), a downstream product of norbelladine (B1215549) metabolism, were found in field-grown bulb tissues, followed by in vitro-derived bulblets, with only trace amounts detected in callus tissue. researchgate.net

Elicitation, the practice of inducing a defense response by adding specific compounds (elicitors) to the culture medium, has been shown to enhance alkaloid production. Factors like methyl jasmonate and salicylic (B10762653) acid can stimulate the biosynthetic pathways, leading to increased yields of desired compounds. nih.gov Optimizing culture conditions, including media composition, light, and temperature, is also crucial for maximizing the productivity of these in vitro systems. nih.gov

| Species | Culture Type | Key Finding | Reference |

|---|---|---|---|

| Narcissus pseudonarcissus cv. Carlton | Callus and Bulblets | Higher galanthamine content in differentiated bulblets compared to undifferentiated callus. | researchgate.net |

| Narcissus confusus | Shoot-clumps | Light positively influenced both morphology and alkaloid content. | nih.gov |

| Leucojum aestivum L. | In vitro culture | Melatonin addition increased accumulation of galanthamine and lycorine (B1675740). | nih.gov |

Metabolic Engineering Strategies for Enhanced Norbelladine Derivative Biosynthesis

Metabolic engineering offers a powerful approach to enhance the production of norbelladine derivatives by introducing and optimizing biosynthetic pathways in microbial hosts. Organisms like Escherichia coli and the yeast Saccharomyces cerevisiae are often chosen as chassis organisms due to their rapid growth, well-understood genetics, and established tools for genetic manipulation. nih.govresearchgate.net

The biosynthesis of norbelladine, the common precursor to all Amaryllidaceae alkaloids, begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). researchgate.netnih.gov A key challenge has been the identification and characterization of the enzymes catalyzing this crucial step. Initially, norbelladine synthase (NBS) was identified as the enzyme responsible, though it exhibited low efficiency. researchgate.netnih.govresearchgate.net More recent research has shown that the efficient synthesis of norbelladine is a two-step process catalyzed by two distinct enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). researchgate.netnih.gov NBS catalyzes the condensation of the precursors to form an imine intermediate, which is then reduced by NR to yield norbelladine. researchgate.net

Successful metabolic engineering strategies involve the co-expression of these biosynthetic genes in a heterologous host. For example, the co-expression of NBS and NR in yeast has led to the production of norbelladine. nih.gov Further modifications, such as the introduction of methyltransferases, can then be used to produce specific derivatives like 4'-O,N-dimethylnorbelladine. A significant advancement in this area is the development of biosensors for key intermediates, which can be used in conjunction with machine learning models to rapidly screen for and identify more efficient enzyme variants, thereby accelerating the engineering process. mdpi.com

Enzyme Biocatalysis in Norbelladine Derivative Synthesis

Enzyme biocatalysis utilizes isolated enzymes to perform specific chemical transformations. This in vitro approach allows for greater control over reaction conditions and can lead to high product purity, avoiding the complex metabolic networks of whole-cell systems. researchgate.net

The methylation of norbelladine is a critical step in the biosynthesis of many Amaryllidaceae alkaloids, including this compound. The enzymes responsible for this are O-methyltransferases (OMTs), which transfer a methyl group from the cofactor S-adenosylmethionine (SAM) to a hydroxyl group on the substrate. researchgate.net

A key enzyme in this process, norbelladine 4′-O-methyltransferase (N4OMT), has been cloned and characterized from Narcissus species. academindex.com More specifically, an O-methyltransferase from Narcissus papyraceus (NpOMT) has been extensively studied. researchgate.netnih.gov When the gene for NpOMT is expressed in E. coli, a recombinant enzyme can be produced and purified. researchgate.net

Enzymatic assays have demonstrated that recombinant NpOMT preferentially methylates the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine. researchgate.netnih.gov Interestingly, NpOMT also exhibits the capability to further methylate 4'-O-methylnorbelladine to generate 3',4'-O-dimethylnorbelladine, showcasing a degree of substrate promiscuity that could be leveraged for producing diverse derivatives. researchgate.netnih.gov

| Substrate | Primary Product | Minor Product(s) | Reference |

|---|---|---|---|

| Norbelladine | 4'-O-methylnorbelladine | 3',4'-O-dimethylnorbelladine | researchgate.netnih.gov |

| 4'-O-methylnorbelladine | 3',4'-O-dimethylnorbelladine | - | researchgate.net |

| 3,4-dihydroxybenzaldehyde (3,4-DHBA) | Meta/para monomethylated products | - | researchgate.netnih.gov |

Despite the promise of biocatalysis, several challenges hinder its scalability for industrial production. A primary issue is the often insufficient activity of many plant-derived enzymes when used in heterologous systems. nih.gov The multi-step nature of alkaloid biosynthetic pathways requires the coordinated action of several enzymes, and balancing their expression and activity can be complex. mdpi.com

To overcome the limitations of scalability, several innovative solutions are being developed.

SAM Recycling Systems: To address the high cost and inhibitory effects associated with SAM, in vitro and in vivo cofactor regeneration systems are being engineered. An elegant in vitro method involves using a halide methyltransferase that can directly synthesize SAM from SAH and a methyl halide. researchgate.netresearchgate.net In vivo strategies focus on enhancing the natural SAM regeneration pathway within the host organism. This can involve overexpressing key enzymes in the pathway, such as S-adenosylmethionine synthetase, or integrating novel metabolic routes to increase the supply of methyl donors. researchgate.netmdpi.com

Immobilized Enzymes: Enzyme immobilization is a key technology for making biocatalysis economically viable on an industrial scale. nih.govnih.gov By attaching enzymes to a solid support, they can be easily separated from the reaction mixture, allowing for their reuse over multiple batches and simplifying product purification. nih.govnih.gov Immobilization can also enhance enzyme stability against changes in temperature and pH. nih.gov This technique is particularly advantageous for continuous processing in packed-bed reactors, which can significantly increase productivity compared to batch reactions. researchgate.net While widely used for enzymes like lipases and transaminases in the pharmaceutical industry, the application of immobilized methyltransferases for alkaloid synthesis represents a promising area for future development. researchgate.netnih.gov

Future Research Directions and Perspectives

Elucidation of Undefined Biosynthetic Steps and Enzyme Identification in Norbelladine (B1215549) Pathways

The biosynthetic pathway leading to the vast array of Amaryllidaceae alkaloids is complex and not yet fully elucidated. nih.govresearchgate.net Norbelladine is a crucial entry point into this pathway, formed by the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553). nih.govfrontiersin.org While key enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR) have been identified as participants in this initial condensation, their precise interplay and the potential involvement of other enzymes are still under investigation. nih.govfrontiersin.org It is now understood that NBS and NR likely function together to catalyze the formation of norbelladine. nih.govfrontiersin.org

Following the formation of norbelladine, a series of methylation, reduction, and cyclization reactions occur, leading to the diverse alkaloid structures. The enzymes responsible for many of these steps, particularly those downstream of 4'-O-methylnorbelladine, remain to be definitively identified and characterized. nih.govnih.gov For instance, while norbelladine 4'-O-methyltransferase (N4OMT) has been identified, the enzymes responsible for subsequent N-methylation to form compounds like 4'-O,N-dimethylnorbelladine are not as well understood. nih.gov Future research will need to focus on identifying and characterizing the full suite of enzymes involved in these pathways, including additional methyltransferases, cytochrome P450 monooxygenases, and reductases. nih.govnih.gov This will likely involve a combination of classical biochemical approaches and modern molecular techniques.

Application of Advanced Omics Technologies in Amaryllidaceae Alkaloid Research (e.g., Transcriptomics, Metabolomics, Proteomics)

The application of advanced "omics" technologies is set to revolutionize our understanding of Amaryllidaceae alkaloid biosynthesis. Transcriptome analysis has already proven invaluable in identifying candidate genes involved in these pathways. nih.govproquest.com By sequencing the messenger RNA (mRNA) of alkaloid-producing plants, researchers can identify genes that are highly expressed in tissues where these compounds are synthesized. This approach has been instrumental in the discovery of key enzymes in the norbelladine pathway. proquest.com

Metabolomics, the large-scale study of small molecules, provides a powerful tool for profiling the array of alkaloids and their precursors within a plant. mdpi.com By combining metabolomic data with transcriptomic and proteomic data, researchers can establish correlations between gene expression, protein presence, and metabolite accumulation. This integrated approach can help to pinpoint the functions of specific genes and enzymes in the biosynthetic network. mdpi.comfrontiersin.org

Proteomics, the study of the complete set of proteins, offers a direct way to identify the enzymes present in a particular tissue at a specific time. frontiersin.org Techniques such as SWATH-MS (Sequential Window Acquisition of all THeoretical fragment ion spectra) are being employed to quantitatively compare the proteomes of different plant tissues or species with varying alkaloid profiles, providing further clues to the identities of biosynthetic enzymes. mdpi.comjst.go.jp The combined power of these omics technologies will be essential for mapping the intricate regulatory networks that control the production of this compound and its derivatives.

Genome Mining for Novel Biosynthetic Gene Clusters (BGCs) Related to Norbelladine Derivatives

The sequencing of entire plant genomes opens up the exciting possibility of "genome mining" for novel biosynthetic gene clusters (BGCs). uni-tuebingen.denih.gov BGCs are physically clustered sets of genes in the genome that collectively encode the machinery for the production of a specialized metabolite. By searching for genomic regions that contain genes homologous to known biosynthetic enzymes (e.g., methyltransferases, cytochrome P450s), researchers can identify potential new pathways for the synthesis of norbelladine derivatives. frontiersin.orgresearchgate.net

This approach has the potential to uncover previously unknown alkaloids and the enzymes that produce them. Comparative genomics, where the genomes of different Amaryllidaceae species are compared, can be particularly powerful in this regard. frontiersin.org By identifying BGCs that are unique to species known to produce specific alkaloids, researchers can narrow down the search for the responsible genes. The application of sophisticated bioinformatics tools will be crucial for analyzing the vast datasets generated by genome sequencing and for predicting the functions of newly discovered BGCs. frontiersin.orgresearchgate.net

Rational Design and Synthesis of Novel this compound Analogs for Targeted Biological Activities

Beyond understanding its natural biosynthesis, there is significant interest in the chemical synthesis and biological evaluation of novel analogs of this compound. The synthesis of various O-methylated and N-methylated norbelladine derivatives has already been achieved. mdpi.comnih.gov These synthetic efforts provide access to compounds that may not be naturally occurring and allow for a systematic exploration of their structure-activity relationships.

Studies have shown that norbelladine and its derivatives possess a range of biological activities, including cytotoxic, antiviral, and enzyme-inhibitory properties. mdpi.comnih.gov For example, certain O-methylated norbelladine analogs have demonstrated activity against the dengue virus, while N-methylation has been shown to enhance the inhibition of butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govnih.govresearchgate.net

Q & A

Q. What validated analytical methods are recommended for identifying 4'-O,N-dimethylnorbelladine in plant extracts?

Methodological Answer:

- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. Key parameters:

- Isotopic labeling : Validate biosynthesis using ¹³C-labeled precursors in controlled hydroponic systems .

Q. Table 1: Key Spectral and Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C16H19NO3 | |

| Monoisotopic Mass | 273.1365 Da | |

| CAS Registry Number | 4579-60-6 | |

| Key Metabolite Databases | MetaCyc (CPD-19421), KEGG (C16702) |

Basic Research Question: Biosynthetic Role

Q. What is the functional role of this compound in Amaryllidaceae alkaloid biosynthesis?

Methodological Answer:

- Acts as a precursor for galanthamine-type alkaloids. Key steps:

- Methylation : Catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) to form 4'-O-methylnorbelladine .

- N-methylation : Mediated by MNB-NMT to yield this compound .

- Tracer studies : Use deuterated S-adenosylmethionine (SAM) to track methyl group incorporation .

Advanced Research Question: Pathway Contradictions

Q. How can conflicting reports on 3’-O vs. 4’-O methylation in norbelladine derivatives be resolved?

Methodological Answer:

- Comparative transcriptomics : Identify methyltransferase isoforms (N3OMT vs. N4OMT) across Amaryllidaceae species .

- Enzyme kinetics : Purify recombinant N3OMT/N4OMT and measure substrate specificity (Km for norbelladine derivatives) .

- Gene silencing : Use CRISPR-Cas9 to knock out N3OMT in model plants (e.g., Narcissus) and monitor intermediate accumulation .

Q. Table 2: Key Enzymes in Methylation Steps

| Enzyme | Function | Substrate Specificity | Source |

|---|---|---|---|

| N4OMT | 4’-O-methylation of norbelladine | C16H17NO3 | |

| MNB-NMT | N-methylation of 4’-O-methylnorbelladine | C17H19NO3 |

Advanced Research Question: Metabolic Engineering

Q. What strategies enhance this compound yield in heterologous systems?

Methodological Answer:

- Multi-enzyme co-expression : Co-express N4OMT and MNB-NMT in Saccharomyces cerevisiae with SAM recycling pathways .

- Precursor balancing : Optimize tyrosine and phenylalanine levels via fed-batch fermentation .

- Metabolic modeling : Use tools like MetaCyc to predict flux bottlenecks (e.g., competing pathways for SAM) .

Basic Research Question: Data Reproducibility

Q. How can researchers ensure reproducibility in studies of this compound?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion to document protocols and raw spectra .

- Public repositories : Deposit datasets in RADAR4Chem or nmrXiv with unique DOIs .

- Triangulation : Validate findings via LC-HRMS, NMR, and enzymatic assays .

Advanced Research Question: Transcriptomic Profiling

Q. How can transcriptomic data clarify tissue-specific biosynthesis of this compound?

Methodological Answer:

- Spatial transcriptomics : Compare gene expression in bulb vs. leaf tissues of Amaryllis spp. .

- Co-expression networks : Identify clusters of methyltransferases and oxidoreductases using WGCNA .

- In situ hybridization : Localize N4OMT mRNA in secretory cells of plant vasculature .

Basic Research Question: Structural Confirmation

Q. What spectroscopic techniques confirm the structure of synthesized this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.